molecular formula C4H7NO2 B1338332 Nitrocyclobutane CAS No. 2625-41-4

Nitrocyclobutane

Cat. No.: B1338332
CAS No.: 2625-41-4
M. Wt: 101.1 g/mol
InChI Key: IPVBXZMWDWJWHR-UHFFFAOYSA-N
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Description

Nitrocyclobutane is an organic compound with the chemical formula C4H7NO2. It is a colorless liquid with a fragrant odor at room temperature. This compound has a melting point of -78°C and a boiling point of 92°C . This compound is part of the cyclobutane family, which is known for its strained ring structure and unique chemical properties.

Preparation Methods

Nitrocyclobutane can be synthesized through several methods. One common method involves the reaction of cyclobutane with nitric acid. Another approach is the oxidation of cyclobutane or the nitration of cyclobutanol . These methods typically require controlled reaction conditions to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Nitrocyclobutane undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form nitrocyclobutanone.

    Reduction: Reduction of this compound can yield cyclobutanamine.

    Substitution: this compound can undergo substitution reactions where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Nitrocyclobutane has several applications in scientific research:

Comparison with Similar Compounds

Nitrocyclobutane can be compared with other nitro-substituted cycloalkanes such as nitrocyclopropane, nitrocyclopentane, and nitrocyclohexane. These compounds share similar structural features but differ in ring size and strain. This compound is unique due to its four-membered ring, which imparts higher ring strain compared to its larger counterparts. This increased strain can influence its reactivity and the types of reactions it undergoes .

Conclusion

This compound is a fascinating compound with unique chemical properties and diverse applications in scientific research. Its strained ring structure and reactive nitro group make it a valuable building block in organic synthesis and a subject of ongoing research in various fields.

Properties

IUPAC Name

nitrocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-5(7)4-2-1-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVBXZMWDWJWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547159
Record name Nitrocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2625-41-4
Record name Nitrocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name nitrocyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The four-membered cyclobutane ring possesses significant ring strain due to the deviation of bond angles from the ideal tetrahedral geometry. This strain contributes to the enhanced reactivity of nitrocyclobutane, particularly in reactions involving ring-opening. For instance, [] explores the gas-phase pyrolysis of this compound, demonstrating that it readily undergoes ring-opening fragmentation at elevated temperatures. Furthermore, [] employs computational methods to investigate the strength of the C-NO2 bond in this compound, highlighting the impact of ring strain on bond dissociation energies.

A: Yes, nitrocyclobutanes can serve as valuable intermediates in organic synthesis. [] and [] illustrate their utility in reactions with enamines. These reactions initially form this compound intermediates, which can then undergo ring-opening and further transformations to yield a variety of structurally diverse compounds. The stereochemistry of these reactions is particularly intriguing, with [] detailing how the conformation of the reacting enamine influences the stereochemistry of the resulting this compound.

A: The presence of both a strained ring system and a nitro group suggests that nitrocyclobutanes could potentially serve as energetic materials. [] investigates the thermal decomposition of this compound and 1,1-dithis compound, providing insights into their decomposition pathways and energy release profiles. These findings are relevant for assessing their suitability in applications such as propellants or explosives.

A: Computational chemistry plays a crucial role in understanding the properties and reactivity of nitrocyclobutanes. [] and [] utilize Density Functional Theory (DFT) calculations to determine thermodynamic parameters such as enthalpy and entropy for this compound and its derivatives. These calculations help predict reaction pathways and analyze the influence of structural features on reactivity. Additionally, [] explores the relationship between electrostatic potential and impact sensitivity in strained cyclic explosives like this compound, offering insights into their potential hazards.

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